molecular formula C13H18O9 B2899909 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose CAS No. 4049-33-6

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Cat. No.: B2899909
CAS No.: 4049-33-6
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a derivative of xylose, a five-carbon sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the xylopyranose ring, resulting in a molecule with the formula C13H18O9. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which prevent premature reactions of the hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose primarily involves its role as a protected form of D-xylose. The acetyl groups prevent premature reactions of the hydroxyl groups, allowing for selective reactions at specific sites. This protection is crucial in multi-step organic synthesis, where selective deprotection can be used to achieve desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but derived from glucose.

    1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Another acetylated sugar derivative, but with a different ring structure.

Uniqueness

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is unique due to its specific acetylation pattern and its derivation from xylose. This makes it particularly useful in the synthesis of xylose-containing oligosaccharides and glycoconjugates .

Properties

IUPAC Name

(4,5,6-triacetyloxyoxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4049-34-7, 4049-33-6
Record name Ribopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xylopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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